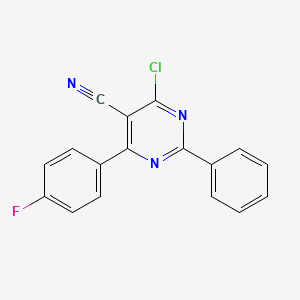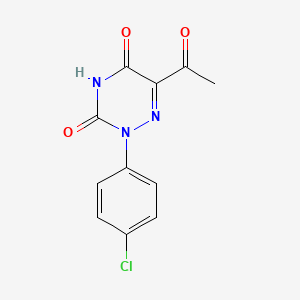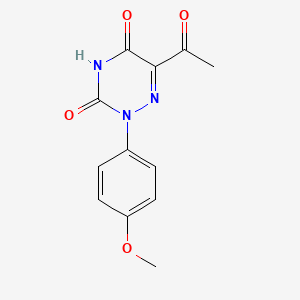![molecular formula C20H16ClN3O B3037364 2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol CAS No. 477870-05-6](/img/structure/B3037364.png)
2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 7-chloro-4-aminoquinoline derivatives, has been achieved by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis
The molecular structure of this compound can be represented by the empirical formula C18H26ClN3O . The compound has a molecular weight of 335.87 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include nucleophilic aromatic substitution reactions . The structures of the products have been elucidated from FTIR, 1H, and 13C NMR, and mass spectra .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a SMILES string representation of CCN(CCO)CCCC©Nc1ccnc2cc(Cl)ccc12 .Applications De Recherche Scientifique
Antitumor and Antibacterial Agents
One of the primary applications of compounds related to 2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol is as potential inhibitors of thymidylate synthase (TS), which play a role in antitumor and antibacterial activities. Research by Gangjee et al. (1996) synthesized novel compounds as potential inhibitors of TS, exploring their efficacy against human and various microbial TSs and dihydrofolate reductases (DHFRs). These compounds, including those with naphthyl side chains, showed varying degrees of potency against human TS, indicating their potential as antitumor agents (Gangjee et al., 1996).
Synthesis of Quinazoline Derivatives
In the field of organic synthesis, these compounds are used in the preparation of diverse quinazoline derivatives. Tu et al. (2007) described a method for synthesizing 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives via a one-pot condensation process. This method is notable for its simplicity and efficiency, highlighting the versatility of naphthylamine derivatives in synthesizing complex heterocyclic compounds (Tu et al., 2007).
Chiral Substrate Synthesis
Compounds with a structure similar to 2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol are used as chiral substrates in synthesis. For example, Amrutkar et al. (2013) reported the stereoinversion of (S)-1-(1-naphthyl)ethanol to its R-form using Candida parapsilosis, demonstrating the importance of these compounds in producing chiral molecules for various applications (Amrutkar et al., 2013).
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds such as chloroquine analogues have shown antimalarial potential . These compounds reduce parasitemia of both chloroquine-resistant and -sensitive strains of Plasmodium falciparum in vitro and P. berghei in vivo .
Propriétés
IUPAC Name |
2-[(7-chloroquinazolin-4-yl)amino]-1-naphthalen-2-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-16-7-8-17-18(10-16)23-12-24-20(17)22-11-19(25)15-6-5-13-3-1-2-4-14(13)9-15/h1-10,12,19,25H,11H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLVGBODYHGORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CNC3=NC=NC4=C3C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037288.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037289.png)
![{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone](/img/structure/B3037290.png)

![4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3037293.png)



